molecular formula C25H31N3O6 B2615186 Fmoc-L-Dap(2-Boc-aminoethyl)-OH CAS No. 2250436-46-3

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Cat. No.: B2615186
CAS No.: 2250436-46-3
M. Wt: 469.538
InChI Key: GHJAPHFLQZYCNI-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is a compound that belongs to the family of Fmoc-protected amino acids. It is used in peptide synthesis and has a variety of applications in scientific research. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, and a tert-butyloxycarbonyl (Boc) group, which protects the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH typically involves multiple steps:

    Fmoc Protection: The amino acid L-Dap (L-2,3-diaminopropionic acid) is first protected with an Fmoc group. This is usually achieved by reacting L-Dap with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Boc Protection: The second amino group of L-Dap is then protected with a Boc group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Dap(2-Boc-aminoethyl)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using acidic conditions like trifluoroacetic acid (TFA).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products

    Deprotected Amino Acid: Removal of the protective groups yields L-Dap.

    Substituted Products: Depending on the reagents used, various substituted derivatives of L-Dap can be obtained.

Scientific Research Applications

Fmoc-L-Dap(2-Boc-aminoethyl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-L-Dap(2-Boc-aminoethyl)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be incorporated into a growing peptide chain, and the protective groups can be removed at specific stages to allow further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Lys(Boc)-OH: Similar in structure but with a lysine backbone.

    Fmoc-L-Orn(Boc)-OH: Similar but with an ornithine backbone.

Uniqueness

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is unique due to the presence of two amino groups, which allows for more complex peptide structures and modifications compared to other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJAPHFLQZYCNI-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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